molecular formula C23H18ClNO2 B298194 2-{[1-(3-chloro-2-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1H-indene-1,3(2H)-dione

2-{[1-(3-chloro-2-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1H-indene-1,3(2H)-dione

Cat. No. B298194
M. Wt: 375.8 g/mol
InChI Key: AJFMWZYZWYMWOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[1-(3-chloro-2-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1H-indene-1,3(2H)-dione, also known as DMPI, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. DMPI belongs to the class of pyrrole-indene-dione derivatives and has been shown to exhibit a range of biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of 2-{[1-(3-chloro-2-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1H-indene-1,3(2H)-dione is not fully understood. However, studies have suggested that 2-{[1-(3-chloro-2-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1H-indene-1,3(2H)-dione may inhibit the activity of various enzymes involved in cancer cell growth and proliferation, such as topoisomerase II and protein kinase C. Additionally, 2-{[1-(3-chloro-2-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1H-indene-1,3(2H)-dione may induce apoptosis in cancer cells by activating the mitochondrial pathway.
Biochemical and Physiological Effects:
2-{[1-(3-chloro-2-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1H-indene-1,3(2H)-dione has been shown to exhibit a range of biochemical and physiological effects. In addition to its anti-cancer, anti-inflammatory, and antioxidant properties, 2-{[1-(3-chloro-2-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1H-indene-1,3(2H)-dione has also been shown to exhibit anti-bacterial and anti-viral properties. 2-{[1-(3-chloro-2-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1H-indene-1,3(2H)-dione has also been shown to inhibit the activity of various enzymes involved in the metabolism of drugs and toxins, making it a potential candidate for the treatment of drug-resistant infections.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-{[1-(3-chloro-2-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1H-indene-1,3(2H)-dione for lab experiments is its potential as a novel therapeutic agent. 2-{[1-(3-chloro-2-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1H-indene-1,3(2H)-dione has been shown to exhibit a range of potential applications in cancer research, inflammatory disease, and infectious disease. Additionally, 2-{[1-(3-chloro-2-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1H-indene-1,3(2H)-dione has been shown to exhibit low toxicity in animal studies, making it a relatively safe compound for lab experiments. However, one of the limitations of 2-{[1-(3-chloro-2-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1H-indene-1,3(2H)-dione is its complex synthesis method, which may limit its availability for research purposes.

Future Directions

There are several potential future directions for 2-{[1-(3-chloro-2-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1H-indene-1,3(2H)-dione research. One potential direction is the development of 2-{[1-(3-chloro-2-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1H-indene-1,3(2H)-dione analogues with improved activity and lower toxicity. Additionally, further studies are needed to fully understand the mechanism of action of 2-{[1-(3-chloro-2-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1H-indene-1,3(2H)-dione and its potential applications in various disease states. Finally, clinical trials are needed to evaluate the safety and efficacy of 2-{[1-(3-chloro-2-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1H-indene-1,3(2H)-dione in humans.

Synthesis Methods

2-{[1-(3-chloro-2-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1H-indene-1,3(2H)-dione can be synthesized through a multi-step process involving the reaction of various starting materials. The first step involves the reaction of 3-chloro-2-methylbenzaldehyde and 2,5-dimethylpyrrole in the presence of a base to form 1-(3-chloro-2-methylphenyl)-2,5-dimethyl-1H-pyrrole. The second step involves the reaction of the previous product with 2,3-dimethyl-1,3-butadiene in the presence of a Lewis acid catalyst to form the pyrrole-indene intermediate. Finally, the intermediate is reacted with maleic anhydride in the presence of a base to form 2-{[1-(3-chloro-2-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1H-indene-1,3(2H)-dione.

Scientific Research Applications

2-{[1-(3-chloro-2-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1H-indene-1,3(2H)-dione has been shown to exhibit a range of potential applications in scientific research. One of the most promising applications is in the field of cancer research. 2-{[1-(3-chloro-2-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1H-indene-1,3(2H)-dione has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. Additionally, 2-{[1-(3-chloro-2-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1H-indene-1,3(2H)-dione has been shown to induce apoptosis, or programmed cell death, in cancer cells. 2-{[1-(3-chloro-2-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1H-indene-1,3(2H)-dione has also been shown to exhibit anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.

properties

Product Name

2-{[1-(3-chloro-2-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1H-indene-1,3(2H)-dione

Molecular Formula

C23H18ClNO2

Molecular Weight

375.8 g/mol

IUPAC Name

2-[[1-(3-chloro-2-methylphenyl)-2,5-dimethylpyrrol-3-yl]methylidene]indene-1,3-dione

InChI

InChI=1S/C23H18ClNO2/c1-13-11-16(15(3)25(13)21-10-6-9-20(24)14(21)2)12-19-22(26)17-7-4-5-8-18(17)23(19)27/h4-12H,1-3H3

InChI Key

AJFMWZYZWYMWOR-UHFFFAOYSA-N

SMILES

CC1=CC(=C(N1C2=C(C(=CC=C2)Cl)C)C)C=C3C(=O)C4=CC=CC=C4C3=O

Canonical SMILES

CC1=CC(=C(N1C2=C(C(=CC=C2)Cl)C)C)C=C3C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

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